molecular formula C11H11ClO4 B14049883 1-(3-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one

1-(3-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one

Katalognummer: B14049883
Molekulargewicht: 242.65 g/mol
InChI-Schlüssel: SWWZFKWXHUIPDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes a chloropropanone moiety and a carboxy(hydroxy)methyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one typically involves multi-step organic reactions. One common method includes the chlorination of a suitable precursor, followed by the introduction of the carboxy(hydroxy)methyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and efficiency, often using automated systems to control reaction parameters. The use of continuous flow reactors could also be explored to enhance production rates and ensure consistent quality.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert the chloropropanone moiety to a more reduced form.

    Substitution: The chlorine atom can be replaced with other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) in appropriate solvents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

1-(3-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-(3-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors that are critical in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity.

Vergleich Mit ähnlichen Verbindungen

    1-(3-(Carboxy(hydroxy)methyl)phenyl)-1-bromopropan-2-one: Similar structure but with a bromine atom instead of chlorine.

    1-(3-(Carboxy(hydroxy)methyl)phenyl)-1-fluoropropan-2-one: Contains a fluorine atom, which may alter its reactivity and biological activity.

    1-(3-(Carboxy(hydroxy)methyl)phenyl)-1-iodopropan-2-one: The presence of iodine can significantly change the compound’s properties.

Uniqueness: 1-(3-(Carboxy(hydroxy)methyl)phenyl)-1-chloropropan-2-one is unique due to the specific combination of functional groups and the presence of a chlorine atom. This combination can influence its reactivity, making it suitable for specific applications that other similar compounds may not be able to achieve.

Eigenschaften

Molekularformel

C11H11ClO4

Molekulargewicht

242.65 g/mol

IUPAC-Name

2-[3-(1-chloro-2-oxopropyl)phenyl]-2-hydroxyacetic acid

InChI

InChI=1S/C11H11ClO4/c1-6(13)9(12)7-3-2-4-8(5-7)10(14)11(15)16/h2-5,9-10,14H,1H3,(H,15,16)

InChI-Schlüssel

SWWZFKWXHUIPDL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=CC=CC(=C1)C(C(=O)O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.